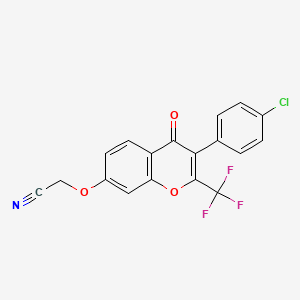

![molecular formula C19H10F6N2O2 B2374027 2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one CAS No. 478043-64-0](/img/structure/B2374027.png)

2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

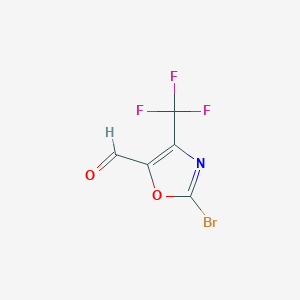

Pyridazin-3(2H)-ones, which include the compound , are an important class of compounds due to their diverse pharmacological activities . The most common synthesis of pyridazin-3(2H)-ones involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3-one ring, which is a six-membered ring containing two nitrogen atoms and a keto functionality . It also contains phenyl and trifluoromethyl groups.Chemical Reactions Analysis

Pyridazin-3(2H)-ones, including the compound , have been found to exhibit a wide range of pharmacological activities . This is due to the easy functionalization of various ring positions of pyridazinones, making them an attractive synthetic building block for designing and synthesis of new drugs .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Pyrazole carboxylic acid derivatives, including those related to 2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one, have been synthesized and converted into various forms such as acid chlorides, esters, amides, carbo-urea derivatives, and nitrile compounds. This illustrates the compound's versatility in forming a range of chemical derivatives, which is crucial in scientific research for exploring different chemical properties and potential applications (Hacialioğlu et al., 2019).

Antimicrobial Activity

- Certain derivatives of this compound exhibit antimicrobial activity. For example, the compound 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one showed notable antibacterial activity against Gram-positive bacteria, indicating its potential as an antibacterial agent (Hacialioğlu et al., 2019).

Antioxidant Properties

- Pyrimidine derivatives, which can be related to the pyridazinone structure, have been investigated for their antioxidant properties. The evaluation of these derivatives for their total antioxidant capacity using various in vitro methods suggests their potential in research focused on oxidative stress and related conditions (Akbas et al., 2018).

Structural Analysis and Characterization

- The synthesis and structural analysis of pyridazinone derivatives, including the study of their molecular conformations and interactions, are essential for understanding their chemical behavior and potential applications in various fields of scientific research (Xiao et al., 2008).

Potential in Corrosion Inhibition

- Pyrimidine derivatives, closely related to pyridazinone, have been evaluated as corrosion inhibitors using density functional theory (DFT). This suggests potential applications of pyridazinone derivatives in industrial settings where corrosion inhibition is crucial (Akbas et al., 2018).

Anticonvulsant Activity

- Certain pyridazinone derivatives have been tested for their anticonvulsant activity, providing insights into their potential use in neurological research and as therapeutic agents in conditions like epilepsy (Samanta et al., 2011).

Eigenschaften

IUPAC Name |

2-phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10F6N2O2/c20-18(21,22)12-8-6-11(7-9-12)17(29)16-14(19(23,24)25)10-15(28)27(26-16)13-4-2-1-3-5-13/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPINUVPEZKSAEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10F6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2373947.png)

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2373948.png)

![1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2373949.png)

![3-(4-Fluorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2373951.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2373952.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2373965.png)